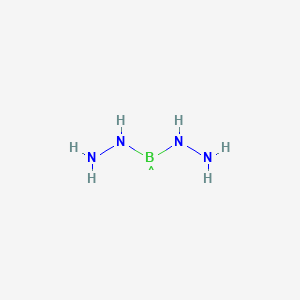![molecular formula C5H6Cl3NO B14691254 N-[(1E)-2,2,2-Trichloroethylidene]propanamide CAS No. 28792-82-7](/img/structure/B14691254.png)
N-[(1E)-2,2,2-Trichloroethylidene]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
N-[(1E)-2,2,2-Trichloroethylidene]propanamide can be synthesized through the reaction of propanamide with trichloroethylene under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Propanamide} + \text{Trichloroethylene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
N-[(1E)-2,2,2-Trichloroethylidene]propanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield propanoic acid and trichloroethanol.
Reduction: Reduction reactions can convert the trichloroethylidene group to a less chlorinated derivative.
Substitution: The chlorine atoms in the trichloroethylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Propanoic acid and trichloroethanol.
Reduction: Derivatives with fewer chlorine atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(1E)-2,2,2-Trichloroethylidene]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloroethylidene group into other molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[(1E)-2,2,2-Trichloroethylidene]propanamide involves its interaction with molecular targets such as enzymes and proteins. The trichloroethylidene group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing inhibitors.
類似化合物との比較
Similar Compounds
Propanamide: The parent compound without the trichloroethylidene group.
N-(2,2,2-Trichloroethyl)propanamide: A similar compound with a different substitution pattern.
N-(2,2-Dichloroethylidene)propanamide: A compound with fewer chlorine atoms.
Uniqueness
N-[(1E)-2,2,2-Trichloroethylidene]propanamide is unique due to the presence of the trichloroethylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the trichloroethylidene group is required.
特性
CAS番号 |
28792-82-7 |
|---|---|
分子式 |
C5H6Cl3NO |
分子量 |
202.46 g/mol |
IUPAC名 |
N-(2,2,2-trichloroethylidene)propanamide |
InChI |
InChI=1S/C5H6Cl3NO/c1-2-4(10)9-3-5(6,7)8/h3H,2H2,1H3 |
InChIキー |
VGJBVBUWMOIVDS-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N=CC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

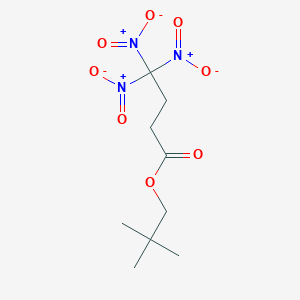
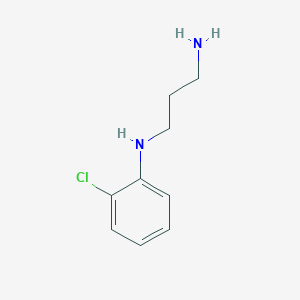
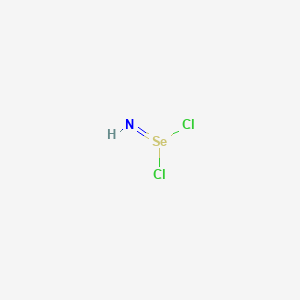
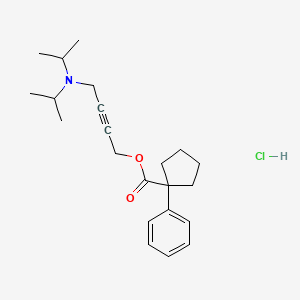
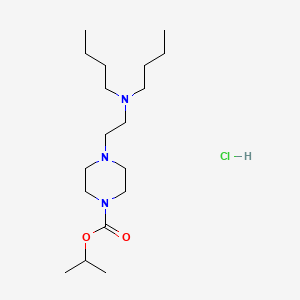
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)

